molecular formula C17H18N4S B12248006 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine

1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine

Cat. No.: B12248006
M. Wt: 310.4 g/mol
InChI Key: GHKCFDQZYGRNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of thienopyrimidines.

Chemical Reactions Analysis

1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine can be compared with other thienopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can influence their biological activities and applications.

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C17H18N4S/c1-2-4-14(5-3-1)12-20-7-9-21(10-8-20)17-16-15(6-11-22-16)18-13-19-17/h1-6,11,13H,7-10,12H2

InChI Key

GHKCFDQZYGRNTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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